ALDH3A1 Inhibition: 3-(Methylamino)benzaldehyde Exhibits 9.5-Fold Higher Potency than 3-(Dimethylamino)benzaldehyde
3-(Methylamino)benzaldehyde inhibits human ALDH3A1 with an IC50 of 2,100 nM, whereas the closely related N,N-dimethyl analog 3-(dimethylamino)benzaldehyde exhibits an IC50 of 18,000 nM under identical assay conditions, representing a 9.5-fold potency advantage for the monomethyl derivative [1][2]. Both assays utilized full-length human ALDH3A1 expressed in E. coli with benzaldehyde as substrate and a 2-minute preincubation period [1][2].
| Evidence Dimension | ALDH3A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.10 µM) |
| Comparator Or Baseline | 3-(Dimethylamino)benzaldehyde: IC50 = 18,000 nM (18.0 µM) |
| Quantified Difference | 8.6-fold lower IC50 (9.5-fold higher potency) |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometric detection |
Why This Matters
This potency differential provides a clear scientific basis for selecting the monomethyl analog over the dimethyl analog when targeting ALDH3A1, a clinically relevant enzyme overexpressed in multiple cancer types and implicated in chemotherapy resistance.
- [1] BindingDB Entry BDBM50448802 (CHEMBL3128207). IC50 = 18,000 nM for 3-(Dimethylamino)benzaldehyde against human ALDH3A1. View Source
- [2] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC50 = 2,100 nM for 3-(Methylamino)benzaldehyde against human ALDH3A1. View Source
